molecular formula C11H16BrN B13868184 (4-Bromo-2-tert-butylphenyl)methanamine

(4-Bromo-2-tert-butylphenyl)methanamine

Katalognummer: B13868184
Molekulargewicht: 242.16 g/mol
InChI-Schlüssel: WEUVZVAZYHEJDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-2-tert-butylphenyl)methanamine is an organic compound with the molecular formula C11H16BrN It is characterized by a bromine atom and a tert-butyl group attached to a phenyl ring, with a methanamine group at the para position relative to the bromine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-tert-butylphenyl)methanamine typically involves the bromination of 2-tert-butylphenylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Bromo-2-tert-butylphenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tert-butyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of substituted phenylmethanamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dehalogenated or modified phenylmethanamines.

Wissenschaftliche Forschungsanwendungen

(4-Bromo-2-tert-butylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Bromo-2-tert-butylphenyl)methanamine involves its interaction with specific molecular targets. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The methanamine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

    (4-Bromo-2-fluorophenyl)(4-tert-butylphenyl)methanamine: Similar structure with a fluorine atom instead of a methanamine group.

    (4-tert-Butylphenyl)methanamine: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness: (4-Bromo-2-tert-butylphenyl)methanamine is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various research applications.

Eigenschaften

Molekularformel

C11H16BrN

Molekulargewicht

242.16 g/mol

IUPAC-Name

(4-bromo-2-tert-butylphenyl)methanamine

InChI

InChI=1S/C11H16BrN/c1-11(2,3)10-6-9(12)5-4-8(10)7-13/h4-6H,7,13H2,1-3H3

InChI-Schlüssel

WEUVZVAZYHEJDC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.